molecular formula C15H28N2O2 B1439206 1-BOC-4-CYCLOPENTYLAMINO-PIPERIDINE CAS No. 812690-40-7

1-BOC-4-CYCLOPENTYLAMINO-PIPERIDINE

Cat. No.: B1439206
CAS No.: 812690-40-7
M. Wt: 268.39 g/mol
InChI Key: NNZQFZSKWUWNIS-UHFFFAOYSA-N
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Description

1-BOC-4-CYCLOPENTYLAMINO-PIPERIDINE is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a cyclopentylamino group, and a piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with cyclopentylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-BOC-4-CYCLOPENTYLAMINO-PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or cyclopentylamino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-BOC-4-CYCLOPENTYLAMINO-PIPERIDINE is used in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound in drug discovery and development.

    Industry: In the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate

Uniqueness

1-BOC-4-CYCLOPENTYLAMINO-PIPERIDINE is unique due to its cyclopentylamino group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound in various research applications.

Properties

IUPAC Name

tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-8-13(9-11-17)16-12-6-4-5-7-12/h12-13,16H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZQFZSKWUWNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656256
Record name tert-Butyl 4-(cyclopentylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

812690-40-7
Record name tert-Butyl 4-(cyclopentylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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